A Comprehensive Technical Guide to the Physicochemical Characterization of 2-[(4-Aminobutyl)sulfanyl]-5-methyl-1,3,4-thiadiazole
A Comprehensive Technical Guide to the Physicochemical Characterization of 2-[(4-Aminobutyl)sulfanyl]-5-methyl-1,3,4-thiadiazole
Abstract
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] This guide focuses on a specific, less-characterized derivative, 2-[(4-Aminobutyl)sulfanyl]-5-methyl-1,3,4-thiadiazole . As this molecule represents a novel investigational compound, this document serves not as a repository of existing data, but as a methodological whitepaper. It provides researchers, scientists, and drug development professionals with the foundational principles and detailed experimental protocols required to comprehensively determine its core physicochemical properties. We will explore the causality behind experimental design for measuring pKa, lipophilicity (LogP/LogD), and solubility, thereby establishing a robust framework for its preclinical evaluation.
Molecular Identity and Structure
Prior to any experimental evaluation, establishing the precise chemical identity of the molecule is paramount.
-
IUPAC Name: 2-[(4-Aminobutyl)sulfanyl]-5-methyl-1,3,4-thiadiazole
-
Molecular Formula: C₇H₁₂N₄S₂
-
Molecular Weight: 216.33 g/mol
-
Chemical Structure:
(Note: Image is a representation based on the IUPAC name) -
SMILES: CC1=NN=C(SCCCCN)S1
-
InChI Key: (To be generated upon synthesis and registration)
-
CAS Number: (To be assigned upon synthesis and registration)
The structure reveals key functional groups that will dictate its physicochemical behavior: a basic primary amine on the butyl chain, a weakly basic 1,3,4-thiadiazole ring, and a lipophilic alkyl-sulfur bridge. These features suggest the molecule will exhibit pH-dependent properties crucial for its pharmacokinetic profile.
Determination of Ionization Constant (pKa)
The ionization constant (pKa) is arguably the most critical physicochemical parameter for any ionizable drug candidate. It governs solubility, absorption, distribution, and receptor binding.[6] For 2-[(4-Aminobutyl)sulfanyl]-5-methyl-1,3,4-thiadiazole, we anticipate at least two pKa values: one for the primary amine of the butyl group and another associated with the nitrogen atoms of the thiadiazole ring. Potentiometric titration is a highly precise and reliable method for this determination.[6][7][8]
Rationale for Potentiometric Titration
This method is chosen for its accuracy and ability to directly measure the change in pH of a solution as a titrant of known concentration is added.[6] By monitoring this change, we can identify the exact points of inflection on the titration curve where half of a specific functional group is ionized. At this half-equivalence point, the pH of the solution is equal to the pKa of that functional group.[7] Performing multiple titrations ensures the reproducibility and statistical validity of the results.[6][7]
Detailed Experimental Protocol: Potentiometric Titration
Objective: To determine the pKa values of the primary amine and thiadiazole moieties.
Materials:
-
Calibrated pH meter and electrode (accuracy ±0.01 pH units)
-
Magnetic stirrer and stir bar
-
25 mL burette (Class A)
-
Reaction vessel (e.g., 50 mL beaker)
-
2-[(4-Aminobutyl)sulfanyl]-5-methyl-1,3,4-thiadiazole (approx. 5-10 mg, accurately weighed)
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Potassium Chloride (KCl) for maintaining ionic strength
-
Degassed, deionized water
Procedure:
-
Sample Preparation: Prepare a ~1 mM solution of the test compound. For example, dissolve 2.16 mg of the compound in 10 mL of deionized water containing 0.15 M KCl to maintain constant ionic strength.
-
Acidification: Acidify the sample solution to a starting pH of ~1.8-2.0 by adding 0.1 M HCl. This ensures all basic groups are fully protonated at the start of the titration.[6][7]
-
Titration Setup: Place the vessel on the magnetic stirrer, immerse the calibrated pH electrode, and begin gentle stirring. Position the burette to allow for dropwise addition of the titrant.
-
Titration with Base: Begin titrating the acidic solution with standardized 0.1 M NaOH. Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).
-
Data Recording: After each addition, allow the pH reading to stabilize (signal drift < 0.01 pH units/minute) before recording the total volume of titrant added and the corresponding pH.[6][7] Continue this process until the pH reaches ~12.0-12.5.
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Calculate the first derivative (ΔpH/ΔV) and second derivative (Δ²pH/ΔV²) of the curve to precisely identify the inflection points (equivalence points).
-
The pKa values are determined from the pH at the half-equivalence points. The midpoint of the buffer region on the curve corresponds to the pKa.[7]
-
-
Replication: Perform the entire titration a minimum of three times to ensure reliability and calculate the average pKa and standard deviation.[6][7]
Visualization: pKa Determination Workflow
Caption: Workflow for pKa determination via potentiometric titration.
Assessment of Lipophilicity (LogP / LogD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross biological membranes. It is typically expressed as the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH for ionizable compounds.[9] Given that our target molecule is basic, its distribution will be highly pH-dependent, making LogD at physiological pH (7.4) the more relevant parameter.[9] The shake-flask method is the gold standard for this measurement.[10]
Rationale for Shake-Flask Method
The shake-flask method directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and water, providing a definitive LogP or LogD value.[10][11] While other methods like HPLC exist, the shake-flask technique is considered the most accurate and foundational.[10][12] Using a buffered aqueous phase (e.g., PBS at pH 7.4) allows for the determination of LogD, which accounts for the partitioning of both ionized and non-ionized forms of the molecule, offering a more physiologically relevant measure of lipophilicity.[9]
Detailed Experimental Protocol: Shake-Flask LogD₇.₄ Determination
Objective: To determine the distribution coefficient of the compound at pH 7.4.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
n-Octanol (reagent grade)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Test compound
-
Centrifuge
-
Mechanical shaker or rotator
-
Glass vials with PTFE-lined caps
Procedure:
-
Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and PBS (pH 7.4) for at least 24 hours to ensure mutual saturation. Separate the two phases after they have fully settled. This step is critical to prevent volume changes during the actual experiment.
-
Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
Partitioning:
-
In a glass vial, combine 990 µL of the pre-saturated PBS (pH 7.4) and 100 µL of the pre-saturated n-octanol.[9]
-
Add a small aliquot (e.g., 10 µL) of the 10 mM compound stock solution.[9]
-
Cap the vial tightly and place it on a rotator for 1 hour at room temperature to facilitate partitioning equilibrium.[9]
-
-
Phase Separation: Centrifuge the vial at high speed (e.g., 14,000 rpm) for 10-15 minutes to ensure complete separation of the two phases.
-
Quantification:
-
Carefully remove an aliquot from the n-octanol layer and an aliquot from the aqueous (PBS) layer.
-
Determine the concentration of the compound in each phase using a validated HPLC method. A calibration curve must be generated using standard solutions of known concentrations to ensure accurate quantification.[13]
-
-
Calculation: Calculate the LogD₇.₄ using the following formula:
-
LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )
-
-
Replication: Perform the experiment in at least duplicate to ensure the results are reproducible.
Visualization: LogD Determination Workflow
Caption: Workflow for LogD determination using the shake-flask method.
Solubility Profile Determination
Aqueous solubility is a fundamental property that influences a drug's dissolution rate and overall bioavailability.[14] For ionizable compounds, solubility is pH-dependent. Therefore, determining the solubility profile across a physiologically relevant pH range (e.g., pH 1.2 to 6.8) is essential for biopharmaceutics classification.[15] The equilibrium shake-flask method is the most reliable technique for determining thermodynamic solubility.[13][16]
Rationale for Equilibrium Shake-Flask Method
This method ensures that a true equilibrium is reached between the dissolved compound and the excess solid, providing the most accurate measure of thermodynamic solubility.[13][14] By adding an excess of the solid compound to the solvent and agitating for an extended period (24-72 hours), we can be confident that the resulting solution is fully saturated.[13] Subsequent analysis of the clear supernatant provides the solubility value at that specific condition.
Detailed Experimental Protocol: Equilibrium Solubility
Objective: To determine the aqueous solubility of the compound at various pH values.
Materials:
-
Test compound (solid form)
-
Aqueous buffers (e.g., pH 1.2, 4.5, 6.8)
-
HPLC system with a validated quantification method
-
Temperature-controlled shaker/incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Glass vials with sealed caps
Procedure:
-
Setup: Prepare a series of vials, each containing a specific aqueous buffer (e.g., pH 1.2, 4.5, 6.8).
-
Addition of Compound: Add an excess amount of the solid test compound to each vial. A visual excess of solid material should remain at the bottom of the vial to confirm that saturation can be achieved.[14]
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., at 37 ± 1 °C for biopharmaceutics classification) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[13][15]
-
Phase Separation: After equilibration, separate the undissolved solid. This is best achieved by first centrifuging the vials to pellet the solid, followed by careful filtration of the supernatant through a chemically inert syringe filter that does not absorb the compound.[13]
-
Quantification: Dilute the clear filtrate as necessary and determine the concentration of the dissolved compound using a validated HPLC method with a standard calibration curve.[13]
-
Data Reporting: Report the solubility at each pH value in units such as mg/mL or µg/mL.[13]
Visualization: Equilibrium Solubility Workflow
Caption: Workflow for equilibrium solubility determination.
Summary of Physicochemical Properties
The following table should be used to consolidate the experimental data obtained for 2-[(4-Aminobutyl)sulfanyl]-5-methyl-1,3,4-thiadiazole.
| Physicochemical Parameter | Method | Condition | Value | Reference |
| pKa₁ (Primary Amine) | Potentiometric Titration | 25 °C, 0.15 M KCl | TBD | Section 2.2 |
| pKa₂ (Thiadiazole) | Potentiometric Titration | 25 °C, 0.15 M KCl | TBD | Section 2.2 |
| LogD | Shake-Flask | pH 7.4, n-Octanol/PBS | TBD | Section 3.2 |
| Aqueous Solubility | Shake-Flask | pH 1.2, 37 °C | TBD | Section 4.2 |
| Aqueous Solubility | Shake-Flask | pH 4.5, 37 °C | TBD | Section 4.2 |
| Aqueous Solubility | Shake-Flask | pH 6.8, 37 °C | TBD | Section 4.2 |
| Melting Point | Capillary Method | - | TBD | - |
TBD: To Be Determined
Synthesis and Biological Context
Derivatives of 2-amino-5-sulfanyl-1,3,4-thiadiazole have demonstrated a wide array of biological activities, including marked antidepressant and anxiolytic properties.[19] The broader class of 1,3,4-thiadiazoles are known to possess antibacterial, antifungal, anticancer, and anti-inflammatory effects, making this a privileged scaffold in drug discovery.[2][3][4][5] The characterization of novel derivatives like 2-[(4-Aminobutyl)sulfanyl]-5-methyl-1,3,4-thiadiazole is therefore a critical step in exploring new therapeutic potential.
Conclusion
This technical guide provides a comprehensive, actionable framework for the physicochemical characterization of 2-[(4-Aminobutyl)sulfanyl]-5-methyl-1,3,4-thiadiazole. By following the detailed, validated protocols for determining pKa, LogD, and aqueous solubility, researchers can generate the critical data necessary to understand this molecule's drug-like properties. This foundational knowledge is indispensable for guiding further formulation development, pharmacokinetic studies, and ultimately, for unlocking its potential therapeutic value.
References
- Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.
- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
- DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
- Enamine. (n.d.). LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Longdom Publishing. (2024, March 22). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs.
- PubMed. (n.d.). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery.
- ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
- Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity.
- MDPI. (2017, September 20). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry.
- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
- WHO. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.
- Cambridge MedChem Consulting. (2019, January 12). LogD.
- PMC. (n.d.). Development of Methods for the Determination of pKa Values.
- Sigma-Aldrich. (n.d.). 2-Amino-5-methyl-1,3,4-thiadiazole 97 108-33-8.
- Scientific Research Publishing. (n.d.). SYNTHESIS OF 5-SUBSTITUTED 1,3,4-THIADIAZOL-2-YL- SULFANYLACETIC ACID DERIVATIVES.
- ResearchGate. (n.d.). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds.
- Gavin Publishers. (2018, February 1). 1, 3, 4-Thiadiazoles: An Overview.
- PubMed. (2001, March 15). Synthesis of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives and evaluation of their antidepressant and anxiolytic activity.
- Sigma-Aldrich. (n.d.). 2-Methyl-5-(methylsulfanyl)-1,3,4-thiadiazole.
- Sociedade Brasileira de Química (SBQ). (n.d.). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review.
- MDPI. (2022, December 6). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold.
- ResearchGate. (2025, December 19). (PDF) Biological Activities of Thiadiazole Derivatives: A Review.
- BLDpharm. (n.d.). 108-33-8|2-Amino-5-methyl-1,3,4-thiadiazole.
- Systematic Reviews in Pharmacy. (2018, January 7). 4-Thiadiazole: The Biological Activities.
- Publisher. (n.d.). Synthesis and properties of 2-(4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl).
- JOCPR. (2017). Journal of Chemical and Pharmaceutical Research, 2017, 9(6):202-214 Review Article Review Article on Synthesis of 1,3,4-Thiadiaz.
- Tokyo Chemical Industry. (n.d.). 2-Amino-5-methyl-1,3,4-thiadiazole | 108-33-8.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles.
- ISRES. (n.d.). 174 Thiadiazoles and Their Properties.
- Hilaris Publisher. (2023, January 23). 1,3,4-Thiadiazole and its Derivatives: A Versatile Moiety.
- Chemical Methodologies. (2022, April 13). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their.
- Tokyo Chemical Industry. (n.d.). 1,3,4-チアジアゾール [化学構造分類].
- Connect Journals. (n.d.). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW.
- ChemicalBook. (2025, July 14). 2-AMINO-5-BENZYLTHIO-1,3,4-THIADIAZOLE | 25660-71-3.
- PubChem. (n.d.). 2-Amino-5-phenyl-1,3,4-thiadiazole.
Sources
- 1. journals.mu-varna.bg [journals.mu-varna.bg]
- 2. researchgate.net [researchgate.net]
- 3. 1, 3, 4-Thiadiazoles: An Overview [gavinpublishers.com]
- 4. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 9. enamine.net [enamine.net]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 16. researchgate.net [researchgate.net]
- 17. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 18. connectjournals.com [connectjournals.com]
- 19. Synthesis of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives and evaluation of their antidepressant and anxiolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
